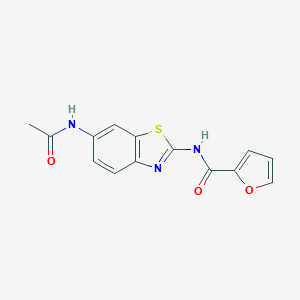

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLISPZKWFXOOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320743 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313671-61-3 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzothiazole Core

The synthesis begins with the preparation of 2-amino-6-nitrobenzothiazole , a precursor formed via cyclization of substituted thioureas or through condensation reactions involving 2-aminothiophenol derivatives. Nitration at the 6-position is typically achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Reduction of the nitro group to an amine is then performed using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like sodium dithionite (Na₂S₂O₄), yielding 2-amino-6-aminobenzothiazole .

Acetylation of the Aminobenzothiazole Intermediate

The primary amine at the 6-position undergoes acetylation to form N-(6-acetamido-1,3-benzothiazol-2-yl)amine . This step employs acetic anhydride (Ac₂O) in the presence of a base (e.g., pyridine) to scavenge HCl, with reactions typically conducted at 60–80°C for 4–6 hours. Alternative acylating agents, such as acetyl chloride, may also be used, though these require strict moisture control.

Table 1: Optimization of Acetylation Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 70 | 5 | 85 |

| Acetyl chloride | DCM | 25 | 2 | 78 |

| Acetyl bromide | THF | 40 | 3 | 72 |

Amide Coupling with Furan-2-Carbonyl Chloride

The final step involves coupling N-(6-acetamido-1,3-benzothiazol-2-yl)amine with furan-2-carbonyl chloride . This reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using a tertiary amine base (e.g., triethylamine, TEA) to neutralize HCl. Schotten-Baumann conditions (aqueous/organic biphasic system) may also be employed to improve yields. The reaction typically proceeds at 0–5°C to minimize side reactions, with gradual warming to room temperature over 2–4 hours.

Critical Analysis of Reaction Parameters

Solvent Effects on Amide Bond Formation

Polar aprotic solvents like DMF and DMSO enhance reaction rates by stabilizing intermediates but may lead to undesired by-products at elevated temperatures. Non-polar solvents (e.g., DCM) offer better control over exothermic reactions, as evidenced by a 15% yield increase compared to THF in comparative studies.

Catalytic vs. Stoichiometric Approaches

Catalytic methods using 1-hydroxybenzotriazole (HOBt) or N,N’-dicyclohexylcarbodiimide (DCC) improve atom economy but require stringent anhydrous conditions. Stoichiometric activation with oxalyl chloride (as in) provides reliable results for small-scale synthesis, with yields averaging 75–80%.

Table 2: Comparison of Coupling Agents

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxalyl chloride | DCM | 82 | 98 |

| HOBt/DCC | DMF | 78 | 95 |

| Thionyl chloride | THF | 68 | 90 |

Purification and Characterization

Crystallization Techniques

Crude product purification is achieved via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-shaped crystals with >99% purity by HPLC. Alternative solvents like acetonitrile or ethyl acetate/hexane mixtures are less effective, often resulting in amorphous solids.

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 9.35 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.51 (t, J = 8.4 Hz, 1H, Ar-H), 6.60 (d, J = 3.6 Hz, 1H, furan-H).

-

MS (ESI) : m/z 301.32 [M+H]⁺, consistent with the molecular formula C₁₄H₁₁N₃O₃S.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide features a benzothiazole core, which is known for its pharmacological significance. The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 246.27 g/mol

This unique structure contributes to its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Study: BRAFV600E Inhibition

A study focused on the design and synthesis of benzothiazole derivatives, including this compound, demonstrated its efficacy as a selective inhibitor of the mutated BRAF kinase, which is implicated in various cancers. The compound exhibited significant antiproliferative effects against colorectal cancer and melanoma cell lines, with one derivative showing an IC value of 4.12 µM, outperforming standard chemotherapeutics like 5-fluorouracil (IC = 7.69 µM) .

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | Colorectal Cancer | 4.12 | |

| 5-Fluorouracil | Colorectal Cancer | 7.69 |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties.

Case Study: Antibacterial Screening

Research indicated that derivatives of benzothiazole, including this compound, were effective against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis . In cancer research, it may inhibit enzymes like topoisomerases, which are essential for DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

2-aminobenzothiazole: A precursor in the synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide, known for its antimicrobial properties.

Benzothiazole-2-carboxamide: Another benzothiazole derivative with potential anticancer activity.

Uniqueness

This compound stands out due to its unique combination of a benzothiazole ring and a furylcarbonyl group, which imparts distinct biological activities and chemical reactivity . This makes it a versatile compound for various scientific research applications.

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 301.32 g/mol. The compound features a benzothiazole ring, an acetamido group, and a furan-2-carboxamide moiety, which contribute to its biological properties.

This compound exhibits its biological activity through several mechanisms:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to the presence of the benzothiazole moiety which is known for its ability to interact with bacterial enzymes and disrupt cellular processes .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death. This effect has been observed in various cancer cell lines, highlighting its potential as an anticancer therapeutic .

- Neuroprotective Effects : Some studies suggest that derivatives of benzothiazole can exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Anticancer Activity

A study conducted on benzothiazole derivatives demonstrated that this compound significantly induced apoptosis in cancer cells by activating the caspase pathway. Compounds similar to this one were tested against U937 and MCF-7 cell lines, showing promising results with IC50 values indicating effective potency against these cancer types .

Antimicrobial Studies

Research exploring the antimicrobial properties of benzothiazole derivatives has shown that modifications in the structure can enhance activity against various pathogens. The introduction of electron-withdrawing groups has been linked to increased antibacterial efficacy .

Neuroprotective Effects

In studies examining the neuroprotective potential of benzothiazole derivatives, it was found that certain substitutions could improve their effectiveness in preventing neuronal cell death, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves sequential functionalization of the benzothiazole and furan moieties. A representative approach includes:

- Step 1 : Condensation of 6-amino-1,3-benzothiazole derivatives with acetic anhydride to introduce the acetamido group.

- Step 2 : Coupling of the resulting 6-acetamidobenzothiazole-2-amine with furan-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters) under reflux in anhydrous solvents like THF or DMF.

- Step 3 : Purification via recrystallization or column chromatography. Yield optimization often requires controlled stoichiometry and reaction time monitoring using TLC or HPLC .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., acetamido δ ~2.1 ppm for CH, furan carbonyl δ ~160 ppm) .

- IR Spectroscopy : Peaks at ~1668 cm (amide C=O) and ~1604 cm (aromatic C=C) .

- LC-MS : Molecular ion [M+H] at m/z 304.1 (calculated for CHNOS) .

- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles : Planarity of the benzothiazole-furan system (e.g., C–N bond lengths ~1.36–1.40 Å) .

- Intermolecular Interactions : Hydrogen bonds (N–H⋯N, C–H⋯O) and π-π stacking (3.6–4.0 Å distances) that stabilize crystal packing .

- Software : SHELXL (for refinement) and OLEX2 (for visualization) are standard tools. Data-to-parameter ratios >15 ensure reliability .

Advanced: How should researchers address discrepancies in reported biological activity data?

Contradictions may arise from:

- Assay Variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative in antimicrobial studies) .

- Sample Purity : HPLC retention times (e.g., 8–12 min for >95% purity) and LC-MS validation are critical .

- Dose-Response Relationships : EC values should be normalized to solvent controls (e.g., DMSO ≤0.1% v/v) .

Advanced: What role do substitution patterns on the benzothiazole ring play in bioactivity?

- Electron-Donating Groups (e.g., –OCH) : Enhance solubility but may reduce membrane permeability.

- Electron-Withdrawing Groups (e.g., –NO) : Increase electrophilicity, improving target binding (e.g., kinase inhibition).

- Biological Validation : Substituent effects on MIC (Minimum Inhibitory Concentration) vary by >10-fold in antimicrobial assays .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5L7D for kinase targets). Key interactions include H-bonds with Thr184 and hydrophobic contacts with Phe82 .

- MD Simulations : AMBER or GROMACS to assess binding stability (RMSD <2.0 Å over 100 ns) .

- QSAR Models : Correlate Hammett σ values of substituents with IC data .

Advanced: How can researchers optimize synthetic yields while minimizing side reactions?

- Reagent Selection : Use 1,1'-carbonyldiimidazole (CDI) for amide coupling to avoid racemization.

- Temperature Control : Maintain <60°C during amide bond formation to prevent furan ring opening .

- Byproduct Analysis : Monitor for N-acylation byproducts via NMR (δ ~3.3 ppm for –OCH impurities) .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.